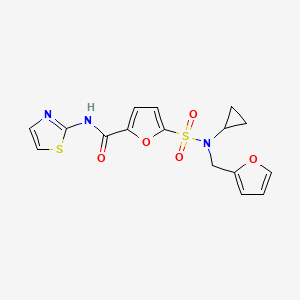

5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide

Description

5-(N-Cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a central furan-2-carboxamide scaffold. At position 5 of the furan ring, it bears a sulfamoyl group substituted with a cyclopropyl and a furan-2-ylmethyl moiety. The carboxamide group at position 2 is linked to a thiazol-2-yl ring.

Properties

IUPAC Name |

5-[cyclopropyl(furan-2-ylmethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S2/c20-15(18-16-17-7-9-25-16)13-5-6-14(24-13)26(21,22)19(11-3-4-11)10-12-2-1-8-23-12/h1-2,5-9,11H,3-4,10H2,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUWQOLVYGYBKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=CO2)S(=O)(=O)C3=CC=C(O3)C(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

- Cyclopropyl group : Known for its unique strain and reactivity, which can influence biological interactions.

- Furan ring : A five-membered aromatic ring that contributes to the compound's lipophilicity and potential for biological activity.

- Sulfamoyl group : Derived from sulfonamides, this group is often associated with antibacterial properties.

- Thiazole ring : A heterocyclic compound that has shown promise in various therapeutic applications.

The molecular formula is with a molecular weight of 387.41 g/mol. The InChI Key is PVZQAMSZJQRJAZ-UHFFFAOYSA-N, which provides a unique identifier for the chemical structure.

Research on similar compounds suggests several potential mechanisms through which this compound may exert its biological effects:

- Inhibition of Enzymatic Activity : The sulfamoyl group may inhibit carbonic anhydrase, an enzyme involved in various physiological processes, including pH regulation and ion transport.

- Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties, potentially targeting bacterial dihydropteroate synthase.

- Antitumor Activity : Similar structures have been studied for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways.

Table 1: Summary of Biological Activities of Related Compounds

Case Studies and Research Findings

- Antitumor Potential : In studies involving benzo[b]furan derivatives, compounds similar to the target compound have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, certain derivatives showed a high selectivity against human aortic arterial endothelial cells while exhibiting potent anticancer effects on other cell types .

- Mechanistic Insights : Research indicates that compounds with furan and thiazole moieties can modulate cellular signaling pathways involved in apoptosis and cell cycle regulation. This suggests that this compound could similarly influence these pathways .

- Pharmacological Profiles : Sulfonamide-based compounds have been extensively studied for their role in treating bacterial infections and have shown potential as anticancer agents due to their ability to interfere with metabolic processes in rapidly dividing cells .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:

- Thiazole Derivatives : Compounds containing thiazole rings have been shown to possess broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Enterococcus faecium . The incorporation of the thiazole moiety in the compound may enhance its efficacy against these pathogens.

- Furan-Based Compounds : Furan derivatives are known for their antimicrobial potential. Studies suggest that the furan component in this compound could contribute synergistically to its antimicrobial properties, targeting various bacterial strains effectively .

Anticancer Properties

The compound's structure suggests potential anticancer applications:

- Cytotoxicity Studies : Preliminary studies have indicated that derivatives with similar structures exhibit cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) . The presence of both furan and thiazole rings may play a crucial role in enhancing the compound's ability to induce apoptosis in cancer cells.

- Mechanism of Action : Investigations into the mechanism by which these compounds exert their effects are ongoing, with some studies suggesting that they may interfere with cellular pathways involved in proliferation and survival .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various thiazole derivatives, including those with furan components, demonstrated significant antimicrobial activity against drug-resistant pathogens. The results highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Activity Assessment

Another research effort evaluated the anticancer properties of a series of thiazole-furan derivatives. The study reported promising results regarding their ability to inhibit tumor growth in vitro, suggesting that further development could lead to new therapeutic agents for cancer treatment .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Comparison of Thiazol-2-yl Carboxamide Derivatives

*Inferred from structural analogs: Nitro groups (e.g., compound 64) correlate with antimicrobial activity, while sulfamoyl/sulfonyl groups may modulate kinase inhibition .

Key Observations :

- Substituent Flexibility : The target’s cyclopropyl and furan-2-ylmethyl groups on the sulfamoyl moiety may enhance lipophilicity compared to the sulfonyl-linked 4-nitrophenyl group in compound 9 .

Sulfamoyl vs. Sulfonyl Substituents

The sulfamoyl group (R₂N–SO₂–) in the target compound differs from sulfonyl (Ar–SO₂–) groups in analogs like N-[5-(4-nitrophenylsulfonyl)thiazol-2-yl]furan-2-carboxamide :

- Sulfonyl groups lack this capacity.

- Steric Effects : The cyclopropyl and furan-2-ylmethyl substituents introduce steric bulk, which may hinder crystal packing (lower melting point) compared to planar sulfonyl-phenyl groups.

Influence of Substituents on Furan and Thiazole Rings

- Furan Modifications : The target’s 5-sulfamoyl group contrasts with nitro (compound 64) or unsubstituted furans (compound 4d). Nitro groups increase electrophilicity but reduce metabolic stability, whereas sulfamoyl groups balance electronic effects and stability .

- Thiazole Substituents: The target’s simple thiazol-2-yl group differs from morpholinomethyl or pyridinyl substituents in compounds. Bulky substituents (e.g., morpholinomethyl in 4d) may hinder membrane permeability but improve target selectivity .

Pharmacological and Physicochemical Properties

While direct data for the target compound are lacking, analogs provide insights:

- Melting Points : Sulfonyl-linked compounds (e.g., compound 9) likely exhibit higher melting points due to planar aromatic stacking, whereas the target’s flexible sulfamoyl substituents may reduce crystallinity.

- NMR Signatures : The target’s furan-2-ylmethyl group would show distinct δ 6.3–6.5 ppm (furan H) and δ 110–120 ppm (furan C), similar to compound 9 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.